molecular formula C8H10OS2 B7939322 3-Thiophen-2-ylthiolan-3-ol

3-Thiophen-2-ylthiolan-3-ol

Cat. No.: B7939322
M. Wt: 186.3 g/mol
InChI Key: BSJYBBLPVHQUPD-UHFFFAOYSA-N
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Description

3-Thiophen-2-ylthiolan-3-ol is a chemical building block of interest in specialized organic synthesis and materials science research. While specific studies on this exact molecule are limited, its structure, incorporating both thiophene and thiolan-3-ol rings, suggests potential utility in several cutting-edge research areas. Thiophene-based monomers are fundamental in developing conductive polymers for applications like organic solar cells, transistors, and electrochromic devices . Furthermore, novel thiophene derivatives are increasingly explored in medicinal chemistry for their biological activities, serving as key scaffolds in the design of new pharmacologically active compounds . Researchers value this compound for constructing more complex molecular architectures to study structure-property relationships. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-thiophen-2-ylthiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS2/c9-8(3-5-10-6-8)7-2-1-4-11-7/h1-2,4,9H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJYBBLPVHQUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophen-2-ylthiolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of thiophene derivatives with thiol-containing compounds, followed by oxidation to introduce the alcohol group .

Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to ensure high yield and purity. Nickel and palladium-based catalytic systems are frequently used in the synthesis of thiophene-based polymers .

Chemical Reactions Analysis

Types of Reactions: 3-Thiophen-2-ylthiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Thiophen-2-ylthiolan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophen-2-ylthiolan-3-ol involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the alcohol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Reactivity :

  • 3-(2-Methylphenyl)thiolan-3-ol replaces the thiophen-2-yl group with a 2-methylphenyl moiety, increasing steric bulk and hydrophobicity. This substitution may enhance lipid solubility, making it suitable for hydrophobic environments in drug delivery .
  • The trifluoromethylbenzyl-thioether compound (CAS 648427-29-6) introduces electron-withdrawing fluorine atoms, which can improve metabolic stability and binding affinity in bioactive molecules .

Functional Group Variations :

  • The ketone in 2-methoxy-2-methylthiolan-3-one eliminates hydrogen-bonding capability compared to the hydroxyl group in this compound, altering solubility and reactivity .
  • Sulfonyl chloride in 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride provides a reactive site for nucleophilic substitution, enabling conjugation with amines or alcohols—a feature absent in the target compound .

Q & A

Q. What are the recommended synthetic routes for 3-Thiophen-2-ylthiolan-3-ol, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis often involves cyclization or functionalization of thiophene precursors. A common approach includes reacting thiophene derivatives with thiolan-3-ol precursors in solvents like 1,4-dioxane under controlled temperatures. For example:
  • Cycloaddition : Equimolar reactants in 1,4-dioxane, stirred overnight at room temperature, followed by ice/water quenching and filtration to isolate the product .
  • Catalyzed Reactions : Use of base catalysts (e.g., triethylamine) to enhance regioselectivity and reduce byproducts .
    Key Parameters :
SolventTemperatureCatalystYield Optimization
1,4-DioxaneRoom temp.NoneHigh purity via slow reaction
THF/DCM0–25°CTriethylamineImproved selectivity

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and hydroxyl protons (broad peak, δ 1.5–3.0 ppm).
  • ¹³C NMR : Thiophene carbons (110–140 ppm), thiolan ring carbons (20–50 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak (e.g., m/z 224.32 for C₁₂H₁₆O₂S) confirms molecular weight .
  • IR Spectroscopy : O–H stretching (~3200 cm⁻¹), C–S bonds (~600–700 cm⁻¹) .

Q. How should researchers handle purification and stability assessment of this compound?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiophene-containing compounds?

  • Methodological Answer : Contradictions often arise from variations in:
  • Experimental Design : Differences in cell lines (e.g., bacterial vs. mammalian models) or assay conditions (pH, temperature) .
  • Compound Purity : Validate via HPLC and NMR; impurities (e.g., isomers or degradation products) may skew results .
  • Statistical Analysis : Use multivariate regression to isolate variables (e.g., solvent residues) impacting activity .

Q. What strategies optimize regioselectivity in synthesizing this compound derivatives?

  • Methodological Answer :
  • Catalyst Screening : Base catalysts (e.g., K₂CO₃) enhance nucleophilic attack on the thiophene ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 2-position of thiophene .
  • Protecting Groups : Temporarily block reactive sites (e.g., –OH) with tert-butyldimethylsilyl (TBDMS) groups to direct reactivity .

Q. How can computational modeling predict reactivity or degradation pathways of this compound?

  • Methodological Answer :
  • DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites on the thiophene and thiolan rings .
  • Degradation Pathways : Use software like Gaussian or ORCA to model oxidative cleavage of the thiolan ring under UV light .

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